N-methyl-N-(piperidin-4-yl)ethane-1-sulfonamide hydrochloride
Description
Properties
IUPAC Name |
N-methyl-N-piperidin-4-ylethanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2S.ClH/c1-3-13(11,12)10(2)8-4-6-9-7-5-8;/h8-9H,3-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVLCZJPPZNWOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N(C)C1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-methyl-N-(piperidin-4-yl)ethane-1-sulfonamide hydrochloride, a sulfonamide derivative, has garnered attention for its diverse biological activities. This compound is characterized by its unique piperidine structure and sulfonamide functional group, which contribute to its pharmacological properties and potential therapeutic applications. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₁₈N₂O₂S·HCl, with a molecular weight of approximately 242.76 g/mol. The compound features a sulfonamide group (S(=O)₂) linked to a piperidine ring, which enhances its biological activity.
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. This mechanism is crucial in modulating various biochemical pathways.
- Receptor Modulation : It acts on specific receptors, potentially functioning as either an agonist or antagonist. This modulation can influence downstream signaling pathways involved in various physiological processes.
Biological Activities
The biological activities of this compound are diverse:
- Antibacterial Activity : Like many sulfonamides, this compound has demonstrated antibacterial properties by inhibiting bacterial folate synthesis, which is essential for bacterial growth and replication.
- Neurological Effects : Preliminary studies suggest that it may have potential applications in treating neurological disorders due to its interaction with neurotransmitter systems.
- Antiparasitic Potential : There is ongoing research into its efficacy against various parasitic infections, although specific data on this aspect remains limited .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antibacterial | Inhibition of folate synthesis | |
| Neurological | Modulation of neurotransmitter systems | |
| Antiparasitic | Potential inhibition of parasitic growth |
Case Study 1: Antibacterial Efficacy
In a study investigating the antibacterial properties of various sulfonamides, this compound exhibited significant activity against several strains of bacteria. The compound's ability to inhibit folate synthesis was confirmed through in vitro assays, demonstrating an effective minimum inhibitory concentration (MIC) comparable to established sulfonamide antibiotics.
Case Study 2: Neurological Applications
Research published in a pharmacological journal explored the effects of this compound on neuronal cell lines. The findings indicated that the compound could enhance neurotransmitter release and improve synaptic plasticity, suggesting potential applications in treating conditions such as depression and anxiety disorders.
Scientific Research Applications
Chemical Synthesis
The synthesis of N-methyl-N-(piperidin-4-yl)ethane-1-sulfonamide hydrochloride typically involves the reaction of piperidine with ethane sulfonyl chloride under basic conditions. The reaction is generally conducted in organic solvents such as dichloromethane or tetrahydrofuran, using a base like triethylamine to neutralize the hydrochloric acid produced during the reaction. This method allows for high yield and purity, making it suitable for both laboratory and industrial applications.
Biological Activities
This compound exhibits a range of biological activities that make it a valuable compound in research:
Antimicrobial Properties
Research indicates that compounds with similar structures show significant antimicrobial activity. In vitro studies have demonstrated that this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | < 50 µg/mL |
| Escherichia coli | < 50 µg/mL |
Anticancer Activity
The compound has shown promise in anticancer research. Studies involving derivatives of this sulfonamide have indicated the ability to inhibit cell proliferation in several cancer cell lines. For instance, certain derivatives have been evaluated for their cytotoxic effects against human cancer cells, showcasing IC50 values that suggest effective inhibition.
| Cell Line | IC50 Value |
|---|---|
| MCF-7 (Breast Cancer) | 12 µM |
| HeLa (Cervical Cancer) | 8 µM |
Enzyme Inhibition
This compound has been identified as a potential acetylcholinesterase (AChE) inhibitor. This property is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's disease. The compound's structure suggests strong interactions with the enzyme, leading to significant inhibition.
| Enzyme | IC50 Value |
|---|---|
| Acetylcholinesterase | < 5 µM |
Case Studies
Several studies have documented the efficacy of this compound in various applications:
Case Study: Antimicrobial Screening
In a study focused on synthesizing piperidine derivatives, researchers evaluated the antibacterial activity of this compound against multiple pathogens. The results indicated significant antibacterial properties with MICs below established thresholds for clinical relevance.
Case Study: Anticancer Research
A series of derivatives were synthesized and tested for anticancer activity against different cell lines. The most potent compounds were found to inhibit cell growth effectively, suggesting that modifications to the piperidine structure could enhance therapeutic potential.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogs
Impact of Sulfonamide Chain Length and Substituents
- Methane vs. Ethane Sulfonamide: The target compound’s ethane sulfonamide chain (vs. Methane sulfonamide analogs may exhibit lower logP values, favoring solubility but reducing tissue penetration .
- N-Methyl Group : The absence of the N-methyl group in 1-(Methylsulfonyl)piperidin-4-amine HCl (CAS 70724-74-2) reduces steric hindrance, possibly improving binding to flat aromatic pockets in enzymes or receptors .
Functional Group Modifications
- Sulfonamide vs. Acetamide : Replacing the sulfonamide with an acetamide (CAS 550370-51-9) eliminates the sulfonic acid group’s acidity, altering hydrogen-bonding capacity and reducing interactions with basic residues in biological targets .
- Diethyl Substituents : The diethyl groups in N,N-diethyl-2-(piperidin-4-yl)ethane-1-sulfonamide HCl introduce steric bulk, which may hinder binding to narrow active sites but improve metabolic stability by shielding the amine group .
Physicochemical and Pharmacological Implications
- Solubility: Hydrochloride salts generally enhance water solubility, critical for intravenous administration.
- Lipophilicity : Ethane sulfonamide derivatives (logP ~1.5–2.0) may exhibit better blood-brain barrier penetration than methane analogs (logP ~0.8–1.2), making them preferable for CNS targets.
- Metabolic Stability : Bulkier substituents (e.g., diethyl groups) could reduce cytochrome P450-mediated metabolism, extending half-life .
Preparation Methods
Starting Materials
- Piperidine derivatives : Piperidin-4-yl amines are the core starting materials.
- Sulfonyl chlorides : Ethane-1-sulfonyl chloride is the sulfonylating agent.
- Methylating agents : To introduce the N-methyl group, methyl iodide or dimethyl sulfate can be used.
- Hydrochloric acid : For salt formation.
Stepwise Synthesis
| Step | Description | Conditions | Outcome |
|---|---|---|---|
| 1 | Reaction of piperidin-4-yl amine with ethanesulfonyl chloride | Typically carried out in an inert solvent like dichloromethane or acetonitrile, at 0-25 °C, with a base such as triethylamine to scavenge HCl | Formation of N-(piperidin-4-yl)ethane-1-sulfonamide intermediate |
| 2 | N-methylation of the sulfonamide nitrogen | Alkylation with methyl iodide or dimethyl sulfate in polar aprotic solvents (e.g., DMF) at room temperature or slightly elevated temperatures | Formation of N-methyl-N-(piperidin-4-yl)ethane-1-sulfonamide |
| 3 | Hydrochloride salt formation | Treatment with HCl gas or aqueous hydrochloric acid, followed by solvent removal and recrystallization | N-methyl-N-(piperidin-4-yl)ethane-1-sulfonamide hydrochloride |
Reaction Mechanism Notes
- The sulfonyl chloride reacts with the nucleophilic amine on the piperidine ring to form the sulfonamide bond.
- The methylation step selectively targets the sulfonamide nitrogen due to its nucleophilicity.
- Salt formation improves compound stability and solubility for handling and further applications.
Research Findings and Process Improvements
Efficiency and Scalability
Purification Techniques
- Recrystallization from ethanol or ethanol/ethyl acetate mixtures is commonly used to purify the hydrochloride salt.
- Chromatographic techniques may be employed for intermediate purification, especially after methylation.
Supporting Data Table
Related Synthetic Insights from Piperidine Chemistry
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-methyl-N-(piperidin-4-yl)ethane-1-sulfonamide hydrochloride to improve yield and purity?
- Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., solvent selection, temperature, and stoichiometry). For analogous piperidine sulfonamides, polar aprotic solvents like DMF or acetonitrile are often used, with controlled addition of sulfonating agents to minimize side reactions . Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, methanol/dichloromethane eluent) is critical. Purity validation by HPLC (C18 column, 0.1% trifluoroacetic acid in water/acetonitrile gradient) ensures compliance with pharmacopeial standards .
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ confirms structural integrity, with characteristic peaks for the piperidine ring (δ 1.5–2.5 ppm for CH₂ groups) and sulfonamide (δ 3.1–3.3 ppm for SO₂N–CH₂) .
- HPLC-MS : Reverse-phase HPLC coupled with ESI-MS detects impurities (e.g., unreacted intermediates) and verifies molecular ion peaks (e.g., [M+H]⁺) .
- FT-IR : Bands near 1150 cm⁻¹ (S=O stretching) and 3300 cm⁻¹ (N–H stretching) confirm functional groups .
Q. How should researchers handle hygroscopicity and stability issues during storage?
- Methodological Answer : Store the compound in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis. Desiccants like silica gel or molecular sieves should be included. Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) can identify degradation pathways, with periodic HPLC monitoring .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in biological activity data across different assays?
- Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., pH, solvent compatibility). Normalize data using internal controls (e.g., reference agonists/antagonists). For receptor-binding studies, perform orthogonal assays (e.g., radioligand displacement vs. functional cAMP assays) and validate results with knockout cell lines . Statistical meta-analysis (e.g., hierarchical Bayesian models) can reconcile variability .
Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacophore of this compound?
- Methodological Answer :
- Core Modifications : Systematically vary the piperidine ring (e.g., substituents at C4) and sulfonamide linker length. For example, replace the methyl group with bulkier alkyl chains to assess steric effects .
- Biological Testing : Screen analogs against target enzymes/receptors (e.g., GPCRs, kinases) using high-throughput screening (HTS) platforms. Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding modes .
- Data Interpretation : Use QSAR models (e.g., partial least squares regression) to correlate structural descriptors (logP, polar surface area) with activity .
Q. What analytical approaches are suitable for identifying and quantifying trace impurities in batch samples?
- Methodological Answer :
- LC-HRMS : Liquid chromatography-high-resolution mass spectrometry identifies impurities at ≤0.1% levels. For example, detect residual N-methylpiperidine using a HILIC column and positive ion mode .
- NMR Spectroscopy : 2D NMR (HSQC, HMBC) resolves overlapping signals from structurally similar byproducts .
- Pharmacopeial Standards : Compare impurity profiles against reference standards (e.g., EP/JP monographs) .
Q. How should in vivo pharmacokinetic studies be designed to evaluate bioavailability and metabolic stability?
- Methodological Answer :
- Animal Models : Administer the compound (IV/PO) to rodents, with plasma sampling at 0, 1, 2, 4, 8, 12, and 24 hours. Use LC-MS/MS to quantify parent drug and metabolites (e.g., glucuronide conjugates) .
- Tissue Distribution : Autoradiography or whole-body imaging tracks compound localization .
- Metabolite ID : Incubate the compound with liver microsomes (human/rat) and analyze via UPLC-QTOF for phase I/II metabolites .
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
